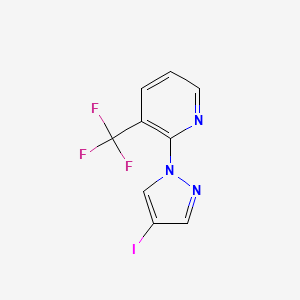

2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine

説明

特性

IUPAC Name |

2-(4-iodopyrazol-1-yl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3IN3/c10-9(11,12)7-2-1-3-14-8(7)16-5-6(13)4-15-16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDJPXBHAHNJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=C(C=N2)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It is known that pyrazole-containing compounds, which include 2-(4-iodopyrazol-1-yl)-3-trifluoromethylpyridine, have a broad range of chemical and biological properties. They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Mode of Action

It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound.

Biochemical Pathways

It is known that pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups. This suggests that they may interact with various biochemical pathways, potentially affecting a wide range of cellular processes.

Pharmacokinetics

It is known that the compound is a solid that is highly soluble in water and other polar solvents, which could potentially impact its bioavailability.

Result of Action

It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities. This suggests that the compound could have a significant impact on cellular processes related to these diseases.

Action Environment

It is known that the compound is a solid that is highly soluble in water and other polar solvents, which suggests that its action could potentially be influenced by the solvent environment.

生物活性

2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an iodine atom and a trifluoromethyl group attached to a pyridine moiety. This configuration enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Target Enzymes : The compound may inhibit enzymes involved in critical biochemical pathways, similar to other pyrazole derivatives known for their enzyme inhibition properties.

- DNA Interaction : Its structure allows it to form stable complexes with DNA, potentially disrupting replication and transcription processes.

- Cell Signaling Modulation : It influences cell signaling pathways related to apoptosis and proliferation, which can lead to therapeutic effects in cancer treatment.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study 1: Antiviral Activity

A study investigated the antiviral properties of related pyrazole derivatives, highlighting the importance of structural modifications for enhancing activity against viral replication. The findings indicated that compounds with similar structures could inhibit measles virus replication effectively .

Study 2: Anticancer Potential

Research focused on the anticancer effects of this compound showed that it can induce apoptosis in various cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and death.

Biochemical Analysis

The compound's interaction with cytochrome P450 enzymes suggests a significant role in drug metabolism, impacting pharmacokinetics and efficacy. Its lipophilic nature facilitates cellular uptake, influencing its distribution within tissues.

Dosage Effects

In animal models, the dosage of this compound significantly affects its biological outcomes:

- Low Doses : Associated with beneficial effects such as anti-inflammatory and anticancer activities.

- High Doses : Can lead to toxicity, including liver and kidney damage.

科学的研究の応用

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that derivatives of trifluoromethylpyridine, including those containing pyrazole moieties, exhibit significant antitumor properties. A study assessed the in vitro anti-cancer activity of several compounds, revealing that certain derivatives demonstrated potent effects against various cancer cell lines. For instance, one compound exhibited an IC50 value of 5.66 µM against a panel of 12 cell lines, indicating its potential as an effective antitumor agent .

1.2 Anticoagulant Properties

Another area of application for 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine is in the development of anticoagulants. Compounds derived from this structure have been shown to inhibit Factor IXa, which plays a crucial role in the coagulation cascade. This inhibition can be beneficial for preventing thrombotic events such as myocardial infarction and deep vein thrombosis .

Agrochemical Applications

2.1 Herbicidal Activity

The trifluoromethyl group in the pyridine ring enhances the herbicidal activity of certain derivatives. Research has demonstrated that compounds containing this structure can effectively control a range of weeds, making them valuable in agricultural settings . The incorporation of the pyrazole unit may also enhance selectivity towards target species while minimizing damage to crops.

Structural Characterization and Synthesis

The synthesis of this compound involves multiple steps, often starting from readily available precursors. The incorporation of the trifluoromethyl group is particularly important as it influences the lipophilicity and overall biological activity of the molecule .

Data Tables

The following table summarizes key findings related to the biological activity and synthesis of this compound derivatives:

Case Studies

Case Study 1: Antitumor Evaluation

A comprehensive evaluation was conducted on a series of pyridine derivatives with varying substitutions, including trifluoromethyl and pyrazole groups. The results indicated a strong correlation between structural modifications and biological activity, highlighting the importance of these functional groups in enhancing antitumor efficacy .

Case Study 2: Synthesis Optimization

Researchers optimized the synthesis route for producing this compound to improve yield and purity. The study focused on reaction conditions that favor the formation of the desired product while minimizing by-products, demonstrating significant advancements in synthetic methodologies for these complex compounds .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key parameters of 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₉H₅F₃IN₃ | 339.06 | 849935-08-6 | 3-CF₃, 2-(4-iodopyrazol-1-yl) |

| 3-(Boc-amino)-4-trifluoromethylpyridine | C₁₁H₁₃F₃N₂O₂ | 262.23 | 1392804-92-0 | 4-CF₃, 3-(tert-butoxycarbonylamino) |

| NCL195 | C₂₀H₂₂N₆O₂ | 378.43 | Not provided | Pyrimidine core with hydrazinyl-benzylidene groups |

Key Observations :

- Trifluoromethyl Position: The target compound’s trifluoromethyl group at the 3-position contrasts with 3-(Boc-amino)-4-trifluoromethylpyridine’s 4-position substitution. This positional difference influences electronic effects and steric interactions in synthetic applications .

- Iodine vs. Boc-Amino: The iodopyrazole group in the target compound provides a reactive site for cross-coupling (e.g., Suzuki or Ullmann reactions), whereas the Boc-amino group in the latter serves as a protective moiety for amine functionalities in peptide synthesis .

- Molecular Weight : The higher molecular weight of the target compound (339.06 vs. 262.23) may impact pharmacokinetics, such as membrane permeability and solubility.

Stability and Handling

- Light Sensitivity: The iodine atom in the target compound may necessitate storage in dark conditions to prevent decomposition, whereas the Boc-amino derivative is stable under standard laboratory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine, and what challenges arise during its purification?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, the iodopyrazole moiety may be introduced using hypervalent iodine reagents (e.g., IBD in dichloromethane), as demonstrated in analogous triazolopyridine syntheses . Key challenges include managing the reactivity of the trifluoromethyl group and avoiding dehalogenation. Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity verification requires HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) and H/C NMR to confirm structural integrity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Prioritize multinuclear NMR (H, C, F) to confirm regiochemistry of the iodopyrazole and trifluoromethyl groups. High-resolution mass spectrometry (HRMS) or MALDI-TOF validates molecular weight. X-ray crystallography is critical for resolving steric effects caused by the bulky iodine atom. Computational methods (DFT, Gaussian 16) can model electronic properties, such as HOMO-LUMO gaps, to predict reactivity .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the iodopyrazole ring?

- Methodological Answer : The C–I bond in the 4-position of pyrazole is susceptible to Ullmann or Suzuki coupling but may undergo unintended C–N cleavage. Use palladium catalysts (e.g., Pd(PPh)) with mild bases (KCO) in anhydrous DMF at 80°C to favor cross-coupling over decomposition. Monitor reaction progress via TLC and quench intermediates with aqueous NHCl to prevent over-functionalization .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates lipophilicity (logP). In kinase inhibitor design, incorporate this scaffold into ATP-binding pockets via hydrogen bonding with the pyridine nitrogen. SAR studies should compare analogues with –CF, –CH, or –Cl substitutions using enzymatic assays (e.g., IC determination) .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against crystallographic protein structures (PDB IDs). Parameterize the iodine atom using RESP charges (AMBER force field). MD simulations (NAMD, 100 ns) assess binding stability, focusing on halogen bonding between the iodine and proximal Ser/Thr residues .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar iodopyrazole derivatives: How to address this?

- Methodological Answer : Variations in melting points (e.g., ±5°C) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and ensure samples are vacuum-dried (24 h, 40°C). Cross-reference with XRD patterns to confirm crystalline phase consistency .

Q. Conflicting bioactivity data in analogues: How to design follow-up experiments?

- Methodological Answer : If antimicrobial assays show inconsistent results (e.g., MIC values), standardize testing using CLSI guidelines. Include positive controls (e.g., ciprofloxacin) and validate via checkerboard assays to rule out solvent interference (DMSO ≤1% v/v). Replicate studies in triplicate with blinded scoring .

Research Applications

Q. Can this compound serve as a precursor for radiolabeled probes?

- Methodological Answer : The iodine atom allows I radiolabeling via isotope exchange. React with NaI in acetic acid (70°C, 2 h), purify using size-exclusion chromatography, and validate radiochemical purity (>98%) via radio-HPLC. Apply in PET imaging or receptor occupancy studies .

Q. How to optimize its solubility for in vivo studies?

- Methodological Answer : Prepare co-crystals with cyclodextrins (e.g., β-CD) or formulate as nanosuspensions (particle size <200 nm via wet milling). Assess solubility in PBS (pH 7.4) and simulate intestinal permeability using Caco-2 cell monolayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。